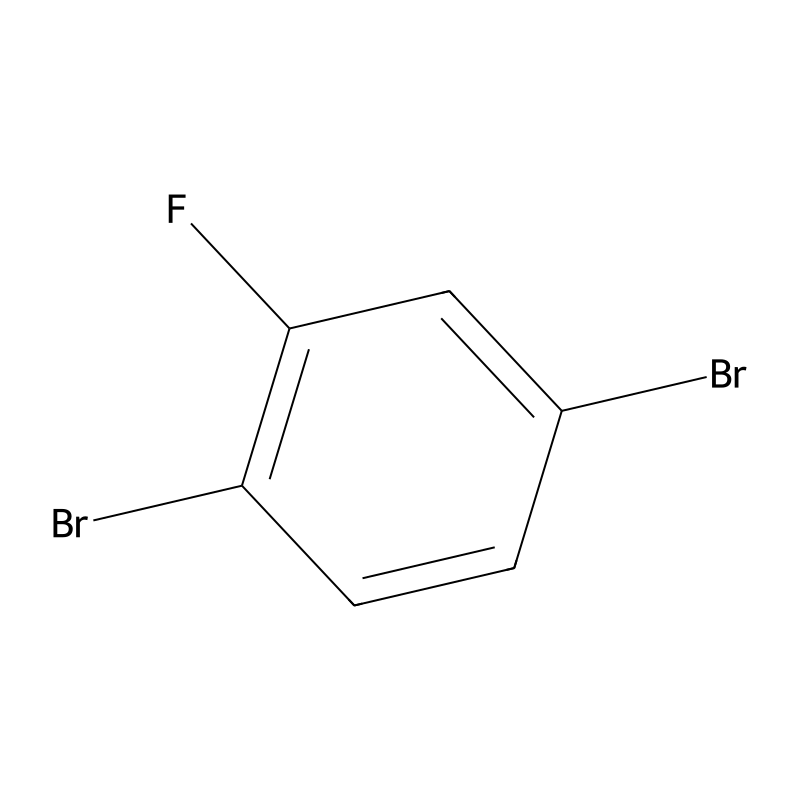1,4-Dibromo-2-fluorobenzene

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Preparation of 1,4-bis (2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene
Scientific Field: Organic Chemistry
Summary of Application: 1,4-Dibromo-2-fluorobenzene is used in the preparation of 1,4-bis (2-hydroxy-2-methyl-3-butynyl)-2-fluorobenzene
Suzuki-Miyaura Reaction
Summary of Application: The Suzuki-Miyaura reaction of 1,4-dibromo-2-fluorobenzene with arylboronic acids yields fluorinated para-terphenyls
Methods of Application: The Suzuki-Miyaura reaction typically involves the use of a palladium catalyst and a base. .
Preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes
Summary of Application: 1,4-Dibromo-2,5-difluorobenzene is used in the preparation of 1,2,4,5-tetrakis (phosphino)-3,6-difluorobenzenes. This compound could be used as a building block in the synthesis of more complex organic molecules.
Preparation of Poly (2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene)
Scientific Field: Polymer Chemistry
Summary of Application: 1,4-Dibromo-2,5-difluorobenzene is used in the preparation of Poly (2,5-difluoro-2′,5′-didodecyl-4,4′-biphenylylene). This polymer could be used in the development of materials with unique properties.
1,4-Dibromo-2-fluorobenzene is an aromatic compound with the molecular formula and a molecular weight of approximately 253.89 g/mol. This compound features two bromine atoms and one fluorine atom attached to a benzene ring at specific positions, making it a member of the halogenated aromatic hydrocarbons. Its structure can be represented as follows:
textBr |F - C6H3 | Br
The compound is known for its unique electronic properties, which arise from the presence of both electron-withdrawing (bromine and fluorine) and electron-donating characteristics of the benzene ring.
- Suzuki-Miyaura Coupling: This reaction allows for the formation of biaryl compounds through the coupling of aryl halides with boronic acids. The regioselectivity is influenced by electronic effects, favoring substitution at the para position relative to the fluorine atom .
- Sonogashira Reaction: This reaction involves coupling with terminal alkynes, demonstrating good site-selectivity due to steric and electronic factors .
- Nucleophilic Aromatic Substitution: The presence of both bromine and fluorine allows for nucleophilic attack at the carbon atoms bearing these halogens under appropriate conditions.
1,4-Dibromo-2-fluorobenzene can be synthesized through several methods:
- Halogenation of Benzene Derivatives: Starting from 2-fluorobenzene, bromination can be achieved using bromine in the presence of a Lewis acid catalyst.
- Direct Fluorination: The compound can also be synthesized via direct fluorination methods, which involve the use of fluorinating agents on dibromobenzenes.
- One-Pot Reactions: Recent advancements have introduced one-pot synthesis techniques that utilize site-selective Suzuki-Miyaura reactions for more efficient production .
1,4-Dibromo-2-fluorobenzene finds applications in various fields:
- Organic Synthesis: It serves as a key intermediate in the synthesis of more complex organic molecules, particularly in pharmaceutical chemistry.
- Material Science: The compound is used in creating functional materials due to its unique electronic properties.
- Research
Several compounds share structural similarities with 1,4-dibromo-2-fluorobenzene. Here are some notable examples:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 1-Bromo-2-fluorobenzene | C6H4BrF | Contains only one bromine atom |
| 1,4-Dibromobenzene | C6H4Br2 | Lacks fluorine; more symmetrical structure |
| 1-Fluoro-2-bromobenzene | C6H4BrF | Fluorine at a different position affects reactivity |
| 1-Chloro-2-fluorobenzene | C6H4ClF | Chlorine instead of bromine; different reactivity |
The uniqueness of 1,4-dibromo-2-fluorobenzene lies in its combination of two bromines and one fluorine on the benzene ring, which influences its electronic properties and reactivity patterns compared to similar compounds.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








